molecular formula C15H14N2S B501067 2-phenethylsulfanyl-1H-benzimidazole

2-phenethylsulfanyl-1H-benzimidazole

Cat. No.: B501067
M. Wt: 254.4 g/mol
InChI Key: YXSILMYONHYNFY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Phenethylsulfanyl-1H-benzimidazole, also known as 2-(phenethylthio)-1H-benzo[d]imidazole, is a type of benzimidazole derivative . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This compound may interact with cellular targets in a way that disrupts normal cell function, leading to cell death .

Biochemical Pathways

It is known that benzimidazole derivatives can affect a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to anticancer activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . This is achieved through the compound’s interaction with its cellular targets, leading to disruptions in normal cell function and ultimately cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-323877 typically involves the reaction of 2-mercaptobenzimidazole with phenethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to complete the synthesis .

Industrial Production Methods

Industrial production of WAY-323877 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

WAY-323877 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

WAY-323877 has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(phenethylthio)-1H-benzimidazole derivatives: Compounds with similar structures but different substituents on the benzimidazole ring.

    Benzimidazole derivatives: Compounds with the benzimidazole core structure but different functional groups attached.

Uniqueness

WAY-323877 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfur-containing side chain and benzimidazole core make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .

Properties

IUPAC Name

2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-18-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSILMYONHYNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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